molecular formula C20H8Br4O10S2-2 B1229162 Bromosulfophthalein(2-)

Bromosulfophthalein(2-)

Cat. No. B1229162
M. Wt: 792 g/mol
InChI Key: OHTXTCNTQJFRIG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bromosulfophthalein(2-) is an organosulfonate oxoanion obtained by deprotonation of both sulfonyl groups of bromosulfophthalein. It has a role as a dye. It is a conjugate base of a bromosulfophthalein.
A phenolphthalein that is used as a diagnostic aid in hepatic function determination.

Scientific Research Applications

Hepatic Function and Microsomal Enzyme Induction

A significant finding in the application of bromosulfophthalein is its relationship with hepatic function and microsomal enzyme induction. In a study, a patient treated with phenobarbital and other anticonvulsant drugs for an extended period exhibited a marked increase in bromosulfophthalein, dibromosulfophthalein, and indocyanine green fractional clearance. This increase was attributed to a notable rise in hepatic blood flow while hepatic extraction remained normal. These changes correlated with signs of hepatic microsomal enzyme induction, emphasizing bromosulfophthalein's role in evaluating hepatic function and drug-induced enzyme induction (Capron et al., 1975).

Hepatic Uptake and Storage Impairment

Another important application involves assessing hepatic uptake and storage impairment. A study reported a new form of chronic benign hyperbilirubinemia primarily due to a defect in hepatic uptake and storage, closely resembling the condition observed in mutant Southdown sheep. The patient showed dramatically reduced plasma disappearance rates of bromosulfophthalein and its derivatives, underscoring the compound's diagnostic relevance in hepatic function disorders (Dhumeaux & Berthelot, 1975).

Polycystic Liver Disease

In the context of polycystic liver disease, bromosulfophthalein was utilized to understand the mechanisms of cyst fluid formation. The absence of preoperatively administered bromosulfophthalein in cyst fluid, along with similarities between cyst fluid and plasma osmolarity and electrolyte concentrations, suggests the cyst lining's permeability to inorganic ions. This insight aids in comprehending hepatic cyst enlargement and the potential role of organic substances in cyst growth (Fisher et al., 1974).

Intrahepatic Cholestasis

Bromosulfophthalein has been applied in studying familial benign chronic intrahepatic cholestasis, where affected individuals exhibited abnormal bromosulfophthalein retention and other biochemical anomalies. These findings facilitated the understanding of this rare disorder's pathophysiology and its autosomal recessive inheritance pattern (Eriksson & Larsson, 2007).

properties

Product Name

Bromosulfophthalein(2-)

Molecular Formula

C20H8Br4O10S2-2

Molecular Weight

792 g/mol

IUPAC Name

2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate

InChI

InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33)/p-2

InChI Key

OHTXTCNTQJFRIG-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O

synonyms

Bromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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